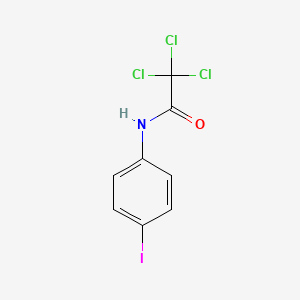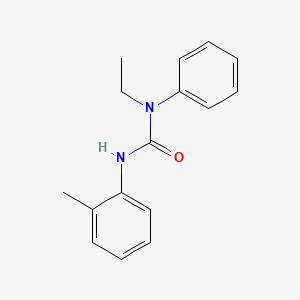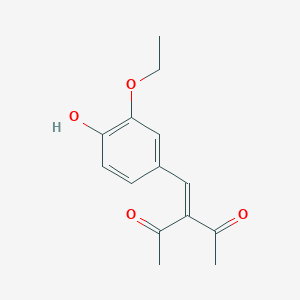
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is an organic compound that belongs to the class of benzylidene derivatives. This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a benzylidene moiety, which is further connected to a pentane-2,4-dione structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-4-oxo-benzylidene)-pentane-2,4-dione.
Reduction: Formation of 3-(3-ethoxy-4-hydroxy-benzyl)-pentane-2,4-dione.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in various biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as DNA or proteins, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxy-4-hydroxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-methoxy-benzylidene)-pentane-2,4-dione
- 3-(3-Ethoxy-4-hydroxy-benzylidene)-butane-2,4-dione
Uniqueness
3-(3-Ethoxy-4-hydroxy-benzylidene)-pentane-2,4-dione is unique due to the presence of both ethoxy and hydroxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propriétés
Numéro CAS |
92252-47-6 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
3-[(3-ethoxy-4-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C14H16O4/c1-4-18-14-8-11(5-6-13(14)17)7-12(9(2)15)10(3)16/h5-8,17H,4H2,1-3H3 |
Clé InChI |
MJIRAKVJINGAOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


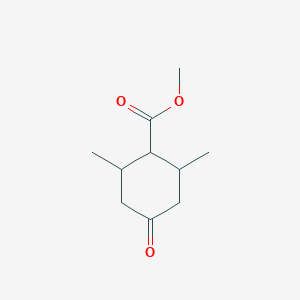

![Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-](/img/structure/B11951157.png)

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
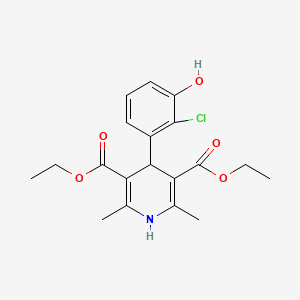
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
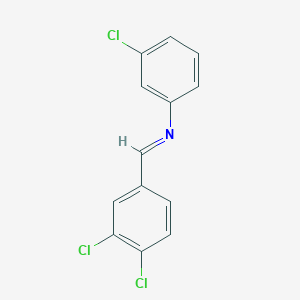
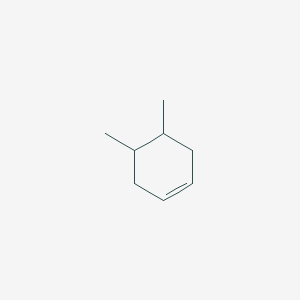
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

